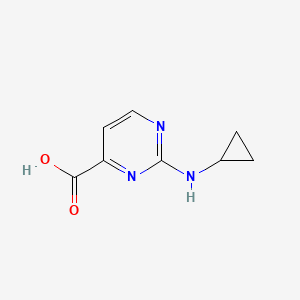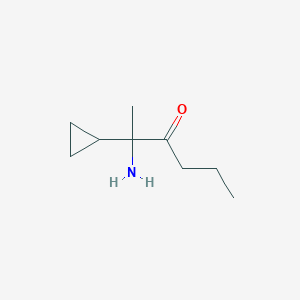![molecular formula C10H17NO2 B13184832 2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13184832.png)
2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic amino acid derivative. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which imparts distinct chemical and physical properties. It is often used in various chemical and biological research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as 7,7-dimethylbicyclo[2.2.1]heptane.
Amination: The precursor undergoes amination to introduce the amino group at the 2-position.
Carboxylation: The final step involves carboxylation to introduce the carboxylic acid group at the 1-position.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethylbicyclo[2.2.1]heptane-1-carboxylic acid: Lacks the amino group, making it less reactive in certain biological contexts.
2-{[(tert-butoxy)carbonyl]amino}-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid: Contains a protective group on the amino group, which can be removed under specific conditions.
Uniqueness
2-Amino-7,7-dimethylbicyclo[221]heptane-1-carboxylic acid is unique due to its combination of an amino group and a carboxylic acid group on a rigid bicyclic structure
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c1-9(2)6-3-4-10(9,8(12)13)7(11)5-6/h6-7H,3-5,11H2,1-2H3,(H,12,13) |
InChI Key |
ZZQGOSZYVHONLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)N)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13184754.png)
![4-(2-Fluorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13184767.png)
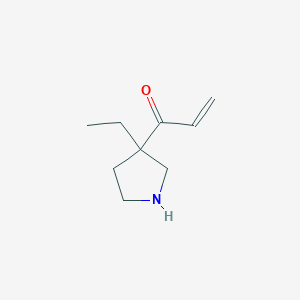
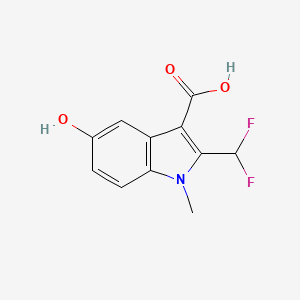


![[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol](/img/structure/B13184786.png)
![3-[2-(Benzyloxy)ethyl]-3-(chloromethyl)oxolane](/img/structure/B13184789.png)
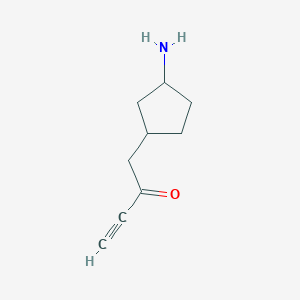
![2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetic acid](/img/structure/B13184801.png)
